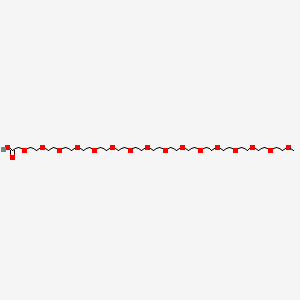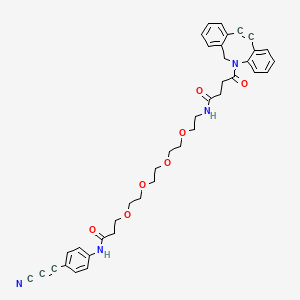![molecular formula C29H27F3N6O2S B12422958 3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HG-12-6 is a type II inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound shows preferential binding to the unphosphorylated inactive form of IRAK4 with an inhibitory concentration (IC50) of 165 nanomolar. HG-12-6 is primarily used in the modulation of IRAK4 activity, which plays a significant role in autoimmunity and inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HG-12-6 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups. The key steps include:
Formation of the core scaffold: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure.
Functional group introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of HG-12-6 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: HG-12-6 can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
HG-12-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of IRAK4 in immune responses.
Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways.
作用机制
HG-12-6 exerts its effects by binding to the unphosphorylated inactive form of IRAK4. This binding inhibits the kinase activity of IRAK4, thereby modulating downstream signaling pathways involved in inflammation and immune responses. The molecular targets include various proteins and enzymes that are part of the IRAK4 signaling cascade .
相似化合物的比较
Ponatinib: Shares a similar chemical scaffold with HG-12-6 but has a methyl substituent on ring A.
Other IRAK4 inhibitors: Various other compounds targeting IRAK4 with different binding affinities and specificities.
Uniqueness of HG-12-6:
Binding Affinity: HG-12-6 has a higher binding affinity for the unphosphorylated inactive form of IRAK4 compared to other inhibitors.
Structural Differences: The lack of a methyl substituent on ring A allows HG-12-6 to fit more snugly into the ATP pocket of IRAK4, enhancing its inhibitory effects
属性
分子式 |
C29H27F3N6O2S |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O2S/c30-29(31,32)22-15-21(7-6-20(22)16-38-12-10-33-11-13-38)34-26(40)19-3-1-2-18(14-19)23-8-9-24-27(35-23)41-28(36-24)37-25(39)17-4-5-17/h1-3,6-9,14-15,17,33H,4-5,10-13,16H2,(H,34,40)(H,36,37,39) |
InChI 键 |
BBTDRPBKISKELY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)C4=CC(=CC=C4)C(=O)NC5=CC(=C(C=C5)CN6CCNCC6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



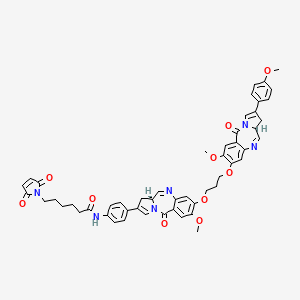
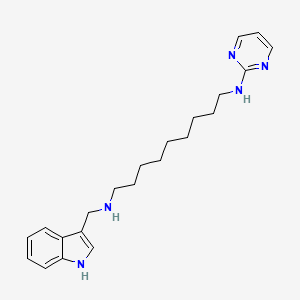
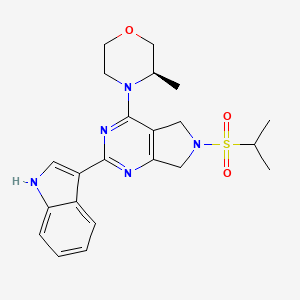

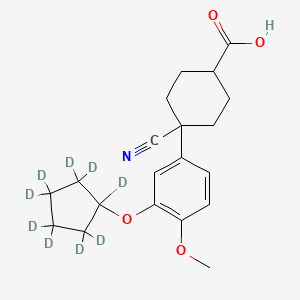
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)

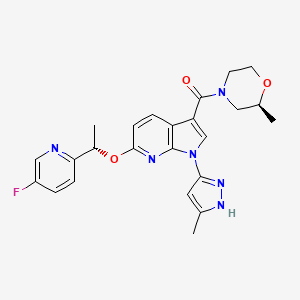

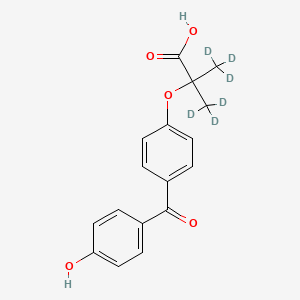
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
